Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate
Description
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate (CAS RN: 94021-27-9; molecular formula: C₃H₁₀N₂O₉P₃; average mass: 311.04 g/mol) is the ammonium salt of nitrilotris(methylene) trisphosphonic acid (NTMP) . Structurally, it features a central nitrogen atom linked to three methylene-phosphonate groups (–CH₂PO₃H), with four ammonium counterions balancing the charge . This compound is widely utilized in industrial water treatment as a chelating agent, antiscalant, and corrosion inhibitor due to its strong affinity for metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ . Its high water solubility (≥1000 mg/mL at 25°C) and thermal stability (decomposition >210°C) make it suitable for harsh industrial conditions .
Properties
CAS No. |
94021-27-9 |
|---|---|
Molecular Formula |
C3H24N5O9P3 |
Molecular Weight |
367.17 g/mol |
IUPAC Name |
tetraazanium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);4*1H3 |
InChI Key |
DYAGPABPDGVONC-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+] |
Related CAS |
6419-19-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nitrilotris(methylene)triphosphonic acid+4NH4OH→Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state phosphonates.
Scientific Research Applications
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer for various chemical reactions.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions and stabilize various chemical species. The compound interacts with molecular targets through its phosphonate groups, which can form strong bonds with metal ions and other reactive species. This interaction helps in stabilizing the chemical environment and preventing unwanted reactions.
Comparison with Similar Compounds
Structural and Functional Differences
Key phosphonate analogs include:
Nitrilotris(methylene) Trisphosphonic Acid (NTMP; CAS RN: 6419-19-8): The parent acid form (C₃H₁₂NO₉P₃; molecular weight: 299.05 g/mol) lacks ammonium counterions, resulting in lower solubility in neutral pH compared to its salts .
Tetrasodium [Nitrilotris(methylene)]trisphosphonate (CAS RN: 7237-83-4): With sodium counterions (C₃H₁₂NNa₄O₉P₃), this salt exhibits higher alkalinity tolerance, making it preferable in high-pH boiler water systems .
1-Hydroxyethane-1,1-diphosphonic Acid (HEDP; CAS RN: 2809-21-4): A simpler diphosphonate (C₂H₈O₇P₂) with two phosphonate groups attached to a central carbon. It shows moderate chelation capacity but superior stability in oxidizing environments compared to NTMP derivatives .
Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP; CAS RN: 1429-50-1): Contains four phosphonate groups linked via ethylenediamine (C₆H₂₄N₂O₁₂P₄). This structure enhances its ability to chelate transition metals like Cu²⁺ and Zn²⁺, but it has lower thermal stability than NTMP salts .
Performance Metrics
Environmental and Industrial Considerations
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